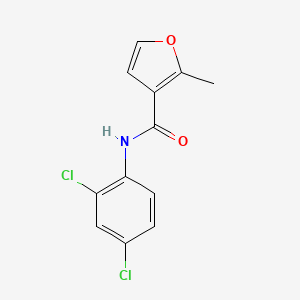
N-(2,4-dichlorophenyl)-2-methyl-3-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dichlorophenyl)-2-methyl-3-furamide, also known as DMF, is a chemical compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 80-82°C. DMF has been found to have various biochemical and physiological effects, making it a useful tool for researchers in the fields of pharmacology, toxicology, and biochemistry.
Wirkmechanismus
The mechanism of action of N-(2,4-dichlorophenyl)-2-methyl-3-furamide is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of genes involved in antioxidant and detoxification processes. This compound has been found to activate Nrf2, leading to the upregulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell death in various cell types. This compound has also been found to modulate the immune system, leading to changes in cytokine production and immune cell function. Additionally, this compound has been found to have neuroprotective effects, protecting neurons from damage and death.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dichlorophenyl)-2-methyl-3-furamide has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, making it readily available for use. It has also been extensively studied, with a large body of literature on its biochemical and physiological effects. However, there are also limitations to its use. This compound has been found to have low stability in aqueous solutions, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret results.
Zukünftige Richtungen
There are several future directions for research on N-(2,4-dichlorophenyl)-2-methyl-3-furamide. One area of interest is in the study of its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is in the study of its anticancer properties, particularly in the development of new cancer therapies. Additionally, there is interest in the development of new this compound derivatives with improved stability and potency. Overall, this compound is a promising compound with a wide range of potential applications in scientific research.
Synthesemethoden
N-(2,4-dichlorophenyl)-2-methyl-3-furamide can be synthesized through a reaction between 2,4-dichloroaniline and methyl isocyanate. The reaction takes place in the presence of a catalyst and results in the formation of this compound as a product. The synthesis of this compound is a well-established process, and the compound is readily available for scientific use.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dichlorophenyl)-2-methyl-3-furamide has been widely used in scientific research due to its ability to modulate various biological processes. It has been found to have anti-inflammatory, antioxidant, and immunomodulatory properties, making it a useful tool in the study of various diseases and conditions. This compound has been studied in the context of multiple sclerosis, where it has been found to have neuroprotective effects. It has also been studied in the context of cancer, where it has been found to have anticancer properties.
Eigenschaften
IUPAC Name |
N-(2,4-dichlorophenyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2/c1-7-9(4-5-17-7)12(16)15-11-3-2-8(13)6-10(11)14/h2-6H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVDMWJCBCUBKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(difluoromethoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5881304.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide](/img/structure/B5881309.png)
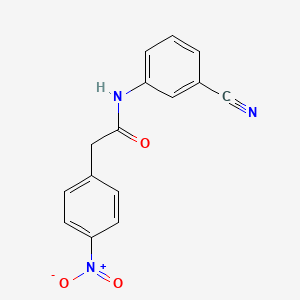
![N-[4-(4-chlorophenoxy)phenyl]propanamide](/img/structure/B5881318.png)
![N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5881331.png)

![N-[2-(4-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5881359.png)

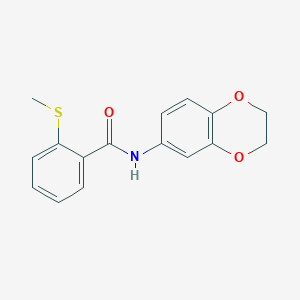
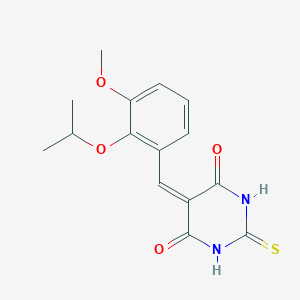
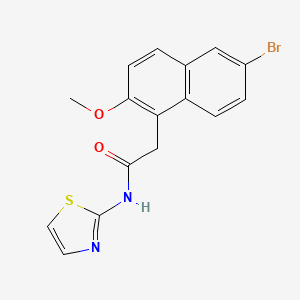
![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(2-thienyl)-1-propanone](/img/structure/B5881391.png)
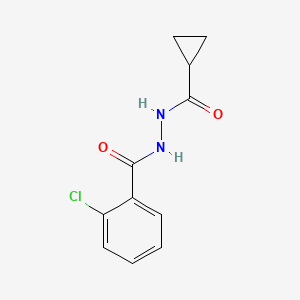
![N-[2-(4-methoxy-3-methylphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5881403.png)